Eupalinolide O

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

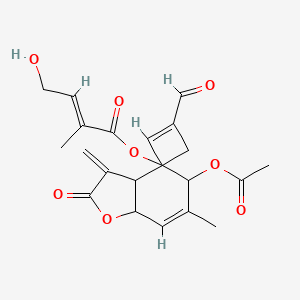

C22H26O8 |

|---|---|

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+ |

Clave InChI |

MAIWERGSXNNKMK-GOQZSDNESA-N |

SMILES isomérico |

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origen del producto |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpenoide lactone found in Eupatorium lindleyanum, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed protocols for its isolation and purification, and a comprehensive summary of its biological activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Source

This compound is a natural product isolated from the plant Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant is native to East Asia and has a history of use in traditional medicine.[1] Besides this compound, E. lindleyanum is a rich source of various other bioactive compounds, including other sesquiterpenoide lactonas such as Eupalinolide A and B.[2]

Isolation and Purification of this compound

General Experimental Protocol

The following protocol is based on the successful isolation of Eupalinolide A and B and is expected to be highly effective for the purification of this compound.

2.1.1. Plant Material and Extraction

-

Plant Material: The aerial parts of Eupatorium lindleyanum are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with sesquiterpenoide lactonas, is collected for further purification.[2]

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

-

Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water is prepared. A common ratio for the separation of similar compounds is 1:4:2:3 (v/v/v/v).[2] The phases are thoroughly mixed and allowed to separate before use.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm).

-

The mobile phase (the lower phase of the solvent system) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).

-

The n-butanol fraction, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

The effluent is monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram.

-

-

Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure this compound.

Workflow for Isolation and Purification

Quantitative Data for Related Compounds

While specific yield and purity data for this compound are not available, the table below summarizes the results from the isolation of Eupalinolide A and B from 540 mg of the n-butanol fraction of E. lindleyanum using the HSCCC method described above. This provides an estimate of the expected outcome for this compound.

| Compound | Yield (mg) | Purity (%) |

| Eupalinolide A | 17.9 | 97.9 |

| Eupalinolide B | 19.3 | 97.1 |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Expected Molecular Formula: C₂₂H₂₈O₈

-

Expected Molecular Weight: 420.1784 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its anticancer properties. It induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells.

Anticancer Activity

This compound has been shown to be effective against certain cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and death.

4.1.1. Induction of Apoptosis via ROS-Akt-p38 MAPK Signaling Pathway

The primary anticancer mechanism of this compound is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent modulation of the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Increased ROS Production: this compound treatment leads to an increase in intracellular ROS levels. ROS are highly reactive molecules that can cause cellular damage and trigger apoptosis.

-

Inhibition of Akt Pathway: The increased ROS levels lead to the suppression of the Akt signaling pathway. The Akt pathway is a key regulator of cell survival, and its inhibition promotes apoptosis.

-

Activation of p38 MAPK Pathway: Concurrently, the elevated ROS activates the p38 MAPK pathway. The p38 MAPK pathway is involved in cellular stress responses and can initiate apoptosis.

-

Downstream Effects: The modulation of these pathways results in the activation of caspases and changes in the expression of apoptosis-related proteins (e.g., Bcl-2 family proteins), ultimately leading to cancer cell death.

Signaling Pathway Diagram

Conclusion

This compound, a sesquiterpenoide lactone from Eupatorium lindleyanum, presents a promising lead compound for the development of novel anticancer therapies. This guide has provided a comprehensive overview of its natural source, a detailed, adaptable protocol for its isolation and purification, and an in-depth look at its mechanism of action. Further research is warranted to establish a standardized isolation protocol with confirmed yield and purity for this compound and to fully elucidate its therapeutic potential in preclinical and clinical studies.

References

Eupalinolide O: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC.[1][2] This plant has a history of use in treating conditions such as bronchopneumonia and influenza.[1] Modern research has unveiled the significant anti-cancer potential of its constituents, including this compound, particularly against aggressive cancer subtypes.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its anti-cancer properties, underlying mechanisms of action, and available quantitative data. It also details the experimental protocols used to elucidate these activities, offering a valuable resource for researchers in oncology and drug discovery.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer activity, primarily investigated in the context of triple-negative breast cancer (TNBC), a subtype known for its limited therapeutic options.

Cytotoxicity

This compound exhibits potent cytotoxic effects against human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, in a time- and concentration-dependent manner. Notably, it shows significantly less activity against non-cancerous human breast epithelial cells (MCF 10A), suggesting a degree of selectivity for cancer cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines

| Cell Line | Type | Incubation Time (h) | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 |

| 48 | 5.85 | ||

| 72 | 3.57 | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 |

| 48 | 7.06 | ||

| 72 | 3.03 | ||

| MCF 10A | Normal Breast Epithelial | - | Insensitive |

In Vivo Efficacy

In vivo studies using a xenograft model with TNBC cells in nude mice have confirmed the anti-tumor efficacy of this compound. Intraperitoneal administration of this compound led to a significant reduction in tumor volume and weight.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in TNBC Xenograft Model

| Treatment Group | Dosage | Outcome |

| Control | Saline | - |

| This compound (Low-dose) | 15 mg/kg/d | Reduced tumor volume and weight |

| This compound (High-dose) | 30 mg/kg/d | Reduced tumor volume and weight |

| Adriamycin (Positive Control) | 250 nM | Reduced tumor volume and weight |

Mechanism of Action

The anti-cancer effects of this compound are primarily mediated through the induction of apoptosis and cell cycle arrest, driven by the modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in TNBC cells. This programmed cell death is characterized by:

-

Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a disruption of the MMP, a critical event in the intrinsic apoptotic pathway.

-

Activation of Caspases: this compound triggers the activation of caspases, the executive enzymes of apoptosis. The pro-apoptotic effect can be significantly attenuated by a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependent nature of the induced apoptosis.

-

Increased Caspase-3 Activity: In vivo, this compound treatment upregulates the expression of caspase-3 in tumor tissues.

Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle regulatory proteins, cyclin B1 and cdc2.

Modulation of Signaling Pathways

The primary mechanism underpinning the pro-apoptotic and anti-proliferative effects of this compound involves the modulation of reactive oxygen species (ROS) and the subsequent impact on the Akt/p38 MAPK signaling pathway.

-

ROS Generation: this compound treatment leads to a significant elevation in intracellular ROS levels in TNBC cells. ROS are by-products of cellular metabolism that, at high levels, can induce cellular damage and trigger apoptosis.

-

Akt/p38 MAPK Signaling: this compound influences the phosphorylation status of key proteins in the Akt and p38 MAPK pathways.

-

Suppression of Akt Pathway: A decrease in the phosphorylation of Akt is observed following this compound treatment. The Akt pathway is a critical pro-survival pathway, and its inhibition promotes apoptosis.

-

Activation of p38 MAPK Pathway: Conversely, this compound treatment leads to an increase in the phosphorylation of p38 MAPK. The p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis in response to cellular stressors like high ROS levels.

-

Anti-Inflammatory Activity: An Area for Further Research

While Eupatorium lindleyanum extracts and other constituent compounds like Eupalinolide B have demonstrated anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, direct experimental evidence for the anti-inflammatory activity of this compound is currently limited in the scientific literature. This presents an important area for future investigation to fully characterize the pharmacological profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents not listed, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-453, MCF 10A) in a 96-well plate at a density of 2 x 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis for Phospho-Akt and Phospho-p38

This technique is used to detect and quantify the levels of specific phosphorylated proteins.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt, total Akt, phospho-p38, and total p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural product with significant anti-cancer activity, particularly against triple-negative breast cancer. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway, provides a solid foundation for its further development as a therapeutic agent. While its anti-inflammatory properties remain to be fully elucidated, the comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to advance the research and potential clinical application of this compound.

References

A Technical Guide to the Preliminary Studies on the Mechanism of Action of Eupalinolide O

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the initial research into the anti-cancer mechanism of Eupalinolide O (EO), a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The focus is on its effects on triple-negative breast cancer (TNBC) and other cancer cell lines, detailing the molecular pathways involved, summarizing key quantitative data, and outlining the experimental protocols used in these foundational studies.

Core Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that this compound exerts its anti-cancer effects primarily by inducing apoptosis, a form of programmed cell death, in cancer cells.[1] This pro-apoptotic activity is particularly noted in human triple-negative breast cancer (TNBC) cells, a subtype known for its limited therapeutic options.[2] The mechanism is multifaceted, involving the induction of the intrinsic apoptosis pathway, modulation of key signaling cascades, and initiation of cell cycle arrest.[1][3]

Key events in EO-induced apoptosis include:

-

Increased Reactive Oxygen Species (ROS) Generation: EO treatment leads to an elevation of intracellular ROS levels. ROS are chemically reactive species that, at high concentrations, can induce cellular damage and trigger apoptotic pathways.[1]

-

Disruption of Mitochondrial Membrane Potential (MMP): A hallmark of the intrinsic apoptosis pathway is the loss of MMP. Studies show that EO treatment significantly downregulates MMP in TNBC cells.

-

Activation of Caspases: The loss of MMP leads to the activation of a cascade of cysteine proteases known as caspases. EO has been shown to upregulate the expression of initiator caspase-9 and executioner caspase-3, as well as Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.

-

Cell Cycle Arrest: In addition to apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the expression of cell cycle-related proteins like cyclin B1 and cdc2.

Signaling Pathway Modulation

This compound's induction of apoptosis is linked to its ability to modulate specific intracellular signaling pathways that govern cell survival and death. The primary pathway identified in preliminary studies is the Akt/p38 MAPK signaling axis.

-

Suppression of the Akt Pathway: The Akt pathway is a critical pro-survival pathway that is often overactive in cancer. EO treatment has been observed to suppress the phosphorylation of Akt, thereby inhibiting this pathway and promoting apoptosis.

-

Activation of the p38 MAPK Pathway: Conversely, the p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis. In vivo experiments have demonstrated that EO upregulates the phosphorylation of p-38, indicating its activation.

The interplay between ROS generation and this signaling cascade appears to be a crucial component of EO's mechanism. EO elevates ROS generation, which in turn modulates the Akt/p38 MAPK pathway to favor apoptosis over cell survival.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cancer cells.

Table 1: Cell Viability (IC50)

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

|---|

| MDA-MB-468 | 72 hours | 1.04 | |

Table 2: Clonogenic Assay - Colony Formation in TNBC Cells

| Cell Line | EO Concentration (µM) | Mean Colony Number ± SD | Reference |

|---|---|---|---|

| MDA-MB-231 | 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | ||

| 10 | 59.67 ± 6.11 | ||

| 20 | 31.33 ± 3.21 | ||

| MDA-MB-453 | 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | ||

| 10 | 61.67 ± 5.13 |

| | 20 | 53.00 ± 4.36 | |

Table 3: Gene Expression Analysis by qRT-PCR in TNBC Cells (10 µM EO)

| Gene | Effect | Reference |

|---|---|---|

| Caspase-3 | Significantly Upregulated | |

| Caspase-9 | Significantly Upregulated |

| PARP | Significantly Upregulated | |

Detailed Experimental Protocols

This section provides the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ cells per well.

-

Treatment: After allowing cells to adhere, they are treated with varying concentrations of this compound (e.g., 1-20 µM) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 550 nm) to determine the percentage of viable cells relative to an untreated control.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment & Harvesting: Cells are treated with this compound for a designated time. Both adherent and floating cells are collected and washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: The stained cells are analyzed by a flow cytometer to differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.

ROS Detection

-

Cell Treatment: Cells are treated with this compound as required.

-

Probe Incubation: Cells are collected and suspended in serum-free medium containing a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The cells are incubated at 37°C for approximately 20-30 minutes.

-

Washing: Cells are washed to remove excess probe.

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope.

Western Blotting

-

Protein Extraction: Following treatment, cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific to the target proteins (e.g., Akt, p-p38, Caspase-3, β-actin).

-

Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Nude mice (e.g., 4-week-old BALB/c) are used for the study.

-

Tumor Induction: TNBC cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors are established, mice are randomly assigned to treatment groups. This compound is administered, typically via intraperitoneal injection, for a set period (e.g., 20 days).

-

Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated with the formula: Volume = 0.5 × (length × width²). Animal body weight is also monitored.

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The tumor tissue can then be used for further analysis, such as H&E staining, ELISA for ROS levels, or Western blotting for protein expression.

Conclusion and Future Directions

Preliminary research strongly suggests that this compound is a promising anti-cancer compound, particularly for triple-negative breast cancer. Its mechanism of action centers on the induction of apoptosis through the generation of ROS and subsequent modulation of the Akt/p38 MAPK signaling pathway. It also effectively induces cell cycle arrest at the G2/M phase.

While these initial findings are compelling, further in-depth studies are required. Future research should focus on:

-

Elucidating the direct molecular target(s) of this compound.

-

Investigating its effects on other critical cancer-related pathways, such as NF-κB or STAT3, which have been implicated for other eupalinolide compounds.

-

Conducting comprehensive in vivo studies to evaluate efficacy, pharmacokinetics, and potential toxicity in more advanced preclinical models.

-

Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on Eupalinolide O

An In-Depth Technical Guide on Eupalinolide O

Introduction

This compound is a novel sesquiterpene lactone, a class of natural compounds recognized for their potential therapeutic properties, particularly in oncology.[1][2] Isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC., this compound has emerged as a compound of interest for its significant anticancer activities.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological effects, mechanisms of action, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Source

-

Classification: Sesquiterpene Lactone

-

Natural Source: Isolated from the plant Eupatorium lindleyanum DC.

-

Related Compounds: Part of a family of eupalinolides, including Eupalinolide A, B, and J, which are also extracted from Eupatorium lindleyanum and exhibit various biological activities.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various human breast cancer cell lines, particularly triple-negative breast cancer (TNBC), a subtype known for its limited therapeutic options. Its efficacy is both concentration- and time-dependent. Notably, this compound shows inhibitory effects on cancer cells while having minimal impact on normal epithelial cells, suggesting a degree of cancer cell specificity.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values quantify the effectiveness of a compound in inhibiting biological processes. The following tables summarize the reported IC50 values for this compound against various breast cancer cell lines.

Table 1: IC50 Values for this compound against MDA-MB-468 Cells

| Treatment Duration | IC50 Value (µM) |

| 72 hours | 1.04 |

| Data sourced from a study by Yang et al. (2016). |

Table 2: IC50 Values for this compound against Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

| Data sourced from a study by Zhao et al. (2022). |

Quantitative Data: Colony Formation Inhibition

This compound also suppresses the long-term proliferative capacity of cancer cells, as demonstrated by colony formation assays.

Table 3: Effect of this compound on TNBC Cell Colony Formation

| Cell Line | Concentration (µM) | Colony Number (Mean ± SD) |

| MDA-MB-231 | 1 | 76.00 ± 7.00 |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 1 | 78.33 ± 8.08 |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13 | |

| 20 | 53.00 ± 4.36 | |

| Data sourced from a study by Zhao et al. (2022). |

Mechanism of Action

The anticancer effects of this compound are mediated through multiple cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells. This is achieved through the intrinsic apoptosis pathway, characterized by:

-

Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant decrease in MMP, a hallmark event in the early stages of apoptosis.

-

Caspase Activation: The apoptotic cell death is caspase-dependent. This compound elevates the activity of key executioner caspases, such as caspase-3. The effects of this compound can be significantly counteracted by using a pan-caspase inhibitor like Z-VAD-FMK.

Cell Cycle Arrest

This compound treatment causes cancer cells to arrest in the G2/M phase of the cell cycle. This arrest is associated with the significant downregulation of cell cycle-related proteins, including cyclin B1 and cdc2.

Modulation of Signaling Pathways

The primary mechanism of action of this compound involves the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

Akt/p38 MAPK Signaling Pathway: this compound induces apoptosis by suppressing the pro-survival Akt pathway while activating the pro-apoptotic p38 MAPK pathway. Studies have shown that this compound treatment leads to decreased phosphorylation of Akt and increased phosphorylation of p38.

-

Reactive Oxygen Species (ROS) Generation: The compound modulates the levels of intracellular ROS. This alteration in the cellular redox state is a critical trigger for the subsequent activation of the p38 MAPK pathway and suppression of the Akt pathway, ultimately leading to apoptosis.

Caption: this compound induces apoptosis via ROS, Akt, and p38 MAPK pathways.

In Vivo Antitumor Activity

The anticancer effects of this compound have been validated in animal models. In a xenograft tumor study using nude mice injected with TNBC cells, intraperitoneal administration of this compound (at doses of 15 mg/kg/d and 30 mg/kg/d) for 20 days resulted in:

-

Significant reduction in tumor volume and weight.

-

Upregulation of the apoptosis marker caspase-3 in tumor tissues.

-

Suppression of the proliferation marker Ki-67 in tumor tissues.

-

Confirmation of the in vitro mechanism, showing suppressed Akt phosphorylation and enhanced p38 phosphorylation in the tumor tissues.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm), which is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting: Cells are treated with this compound for a designated time. Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and a nuclear stain like 7-AAD or Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic/necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are used to quantify the percentage of cells in different stages of cell death.

Caption: Workflow for detecting apoptosis via flow cytometry after EO treatment.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment with this compound, cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, Cyclin B1).

-

Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising sesquiterpene lactone with potent and specific anticancer activity, particularly against aggressive forms of breast cancer. Its mechanism of action is multifaceted, involving the induction of caspase-dependent apoptosis and G2/M cell cycle arrest. These effects are driven by the modulation of the cellular redox state (ROS) and the subsequent regulation of the critical Akt/p38 MAPK signaling pathway. Both in vitro and in vivo studies have substantiated its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile, explore its efficacy in other cancer types, and advance its potential as a candidate for clinical drug development.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese herb Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anticancer agent. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further investigation and drug development efforts.

Core Data

Chemical and Physical Properties

This compound is a member of the sesquiterpenoid class of natural products.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2170228-67-6 | [1][2][3] |

| Molecular Formula | C₂₂H₂₆O₈ | |

| Molecular Weight | 418.44 g/mol | |

| Appearance | White to off-white powder | |

| Botanical Source | Eupatorium lindleyanum DC. | |

| Compound Type | Sesquiterpenoid |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through multiple interconnected pathways:

-

Mitochondrial Membrane Potential Disruption: It causes a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Caspase Activation: The induction of apoptosis by this compound is caspase-dependent. It leads to the activation of executioner caspases, such as caspase-3.

-

Modulation of Apoptosis-Related Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.

-

Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels, which can further promote apoptosis.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G2/M phase in MDA-MB-468 breast cancer cells, thereby inhibiting cell proliferation.

Signaling Pathway Modulation

The anticancer effects of this compound are mediated through the modulation of key signaling pathways:

-

Akt Signaling Pathway: this compound suppresses the Akt signaling pathway, which is crucial for cell survival and proliferation.

-

p38 MAPK Signaling Pathway: It influences the p38 MAPK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.

-

STAT3 Signaling Pathway: While more extensively studied for other eupalinolides like Eupalinolide J, the family of compounds from Eupatorium lindleyanum is known to inhibit the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound and related compounds.

Isolation of Sesquiterpenoid Lactones from Eupatorium lindleyanum

This protocol is based on high-speed counter-current chromatography (HSCCC).

-

Preparation of Crude Extract:

-

Air-dry and powder the whole plant of Eupatorium lindleyanum DC.

-

Extract the powdered material with 95% ethanol (B145695) at room temperature.

-

Concentrate the ethanol extract under reduced pressure.

-

Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is used for HSCCC.

-

-

HSCCC Separation:

-

Two-Phase Solvent System: A commonly used system is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).

-

Equilibration: Thoroughly equilibrate the selected solvent system in a separatory funnel at room temperature. Separate the upper and lower phases shortly before use.

-

HSCCC Column Preparation: Fill the multilayer coiled column with the upper phase (stationary phase).

-

Elution: Rotate the apparatus (e.g., at 900 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Sample Injection: Once hydrodynamic equilibrium is established, inject the sample solution (n-butanol fraction dissolved in a mixture of the upper and lower phases).

-

Fraction Collection: Continuously monitor the effluent and collect fractions at regular intervals.

-

-

Analysis and Purification:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the fractions containing the target compound and further purify if necessary.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to measure the expression levels of proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, Ki67) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound signaling pathways.

Caption: STAT3 inhibition by eupalinolides.

Caption: In vitro experimental workflow.

References

Methodological & Application

Eupalinolide O: A Detailed Protocol for Extraction and Purification from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpenoid lactone found in the plant Eupatorium lindleyanum.[1] Like other related compounds isolated from the same genus, this compound has garnered interest for its potential biological activities, making its efficient extraction and purification a critical step for further research and development. This document provides a detailed protocol for the isolation of this compound, based on established methods for the separation of structurally similar eupalinolides from Eupatorium lindleyanum. The protocol employs a multi-step approach involving initial solvent extraction, liquid-liquid partitioning, and subsequent chromatographic purification.

Data Presentation

The following table summarizes the expected yields and purity of analogous sesquiterpenoid lactones, Eupalinolide A and B, from a crude n-butanol fraction of Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC).[2][3][4][5] This data serves as a benchmark for the anticipated outcome of this compound purification.

| Compound | Starting Material | Amount of Starting Material (mg) | Yield (mg) | Purity (%) |

| Eupalinolide A | n-butanol fraction | 540 | 17.9 | 97.9 |

| Eupalinolide B | n-butanol fraction | 540 | 19.3 | 97.1 |

Experimental Protocols

This protocol is adapted from the successful separation of Eupalinolide A and B and is expected to be highly effective for the isolation of this compound due to their structural similarities.

Part 1: Preparation of Crude Extract and Fractionation

This initial phase aims to extract a wide range of compounds from the plant material and then enrich the fraction containing the target sesquiterpenoid lactones.

1.1. Extraction:

-

Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a coarse powder.

-

Macerate the powdered plant material in 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature.

-

Allow the mixture to stand for 3 days, with occasional agitation.

-

Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

1.2. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in deionized water.

-

Perform sequential partitioning of the aqueous suspension in a separatory funnel with solvents of increasing polarity.

-

First, partition with petroleum ether to remove non-polar compounds like fats and sterols. Repeat this step three times.

-

Next, partition the aqueous layer with ethyl acetate (B1210297) to extract compounds of intermediate polarity. Repeat this step three times and combine the ethyl acetate fractions.

-

Finally, partition the remaining aqueous layer with n-butanol to isolate the more polar compounds, including this compound. Repeat this step three times.

-

Concentrate the n-butanol fraction under reduced pressure to yield the crude extract for further purification.

Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and leading to high recovery rates.

2.1. HSCCC System Preparation:

-

Solvent System: Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 1:4:2:3.

-

Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

-

Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes before use.

2.2. HSCCC Operation:

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Set the revolution speed to 900 rpm and the column temperature to 25°C.

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

Once the system reaches hydrodynamic equilibrium (i.e., when the mobile phase elutes from the column outlet), inject a solution of the dried n-butanol fraction (e.g., 540 mg) dissolved in a small volume of the biphasic solvent mixture.

-

Continuously monitor the effluent with a UV detector at a wavelength of 210-220 nm, which is suitable for detecting sesquiterpene lactones.

-

Collect fractions based on the resulting chromatogram peaks.

Part 3: Final Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

The fractions collected from HSCCC containing this compound are further purified and analyzed for purity using reversed-phase HPLC.

3.1. Analytical HPLC:

-

Column: Use a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution with acetonitrile (B52724) and water. A typical gradient could be:

-

0-10 min: 20-40% acetonitrile

-

10-25 min: 40-60% acetonitrile

-

25-30 min: 60-80% acetonitrile

-

-

Flow Rate: Maintain a flow rate of 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector at 210-220 nm.

-

Analyze the fractions from HSCCC to identify those containing pure this compound.

3.2. Semi-Preparative HPLC (for higher purity):

-

Pool the fractions containing this compound and concentrate them.

-

Use a semi-preparative C18 column with a larger diameter (e.g., 10 mm).

-

Optimize the gradient conditions based on the analytical HPLC results to achieve baseline separation of this compound from any remaining impurities.

-

Collect the purified this compound peak and confirm its purity using analytical HPLC.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Caption: Chromatographic Purification Steps for this compound.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Total Synthesis of Eupalinolide O and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has demonstrated significant potential as an anticancer agent. This document provides a comprehensive overview of a proposed total synthesis of this compound, based on established synthetic strategies for structurally related compounds. Furthermore, it details the biological activities of this compound, focusing on its effects on cancer cells and associated signaling pathways. This includes a compilation of quantitative data and detailed experimental protocols for key biological assays to facilitate further research and drug development efforts.

Introduction

This compound is a member of the eupalinolide class of natural products, which are characterized by a germacrane-type sesquiterpene lactone core. These compounds have garnered considerable attention for their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This compound has been shown to induce apoptosis in human triple-negative breast cancer (TNBC) cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway, making it a promising candidate for further investigation in oncology.[1][2] This document outlines a plausible synthetic route to this compound and provides protocols for evaluating its biological efficacy.

Proposed Total Synthesis of this compound

While a specific total synthesis of this compound has not been extensively reported, a plausible and efficient route can be devised based on the successful synthesis of structurally similar germacrane (B1241064) lactones and butenolide-fused tricyclic cores. The following proposed synthesis leverages key strategic bond formations and stereochemical control elements.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key building blocks. The butenolide moiety can be introduced late in the synthesis. The tricyclic core can be traced back to a germacrane macrocycle, which in turn can be constructed from simpler acyclic precursors.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would commence with the construction of a stereochemically defined acyclic precursor. Key steps would include asymmetric alkylations and aldol (B89426) reactions to set the required stereocenters. Macrocyclization, a critical step in germacrane synthesis, could be achieved through various methods, such as a Nozaki-Hiyama-Kishi (NHK) reaction or a ring-closing metathesis (RCM). Subsequent functional group manipulations and the introduction of the butenolide ring would complete the synthesis.

Caption: Proposed forward synthetic pathway for this compound.

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [1] |

| 48 | 5.85 | [1] | ||

| 72 | 3.57 | [1] | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | |

| 48 | 7.06 | |||

| 72 | 3.03 | |||

| MCF 10A | Normal Breast Epithelial | 24, 48, 72 | Insensitive |

Signaling Pathway Modulation

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the Akt/p38 MAPK signaling pathway. Treatment with this compound leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of p38, ultimately resulting in the activation of downstream apoptotic effectors.

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) and a normal cell line (e.g., MCF 10A)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the Akt/p38 MAPK signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescence detection system.

-

Use β-actin as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Experimental workflow for biological evaluation of this compound.

Conclusion

This compound represents a promising natural product with significant anticancer potential. The proposed total synthesis provides a framework for accessing this molecule and its derivatives for further medicinal chemistry exploration. The detailed biological protocols and quantitative data presented herein will serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's therapeutic utility and mechanism of action. Further studies are warranted to fully elucidate its synthetic pathway and to explore its efficacy in preclinical and clinical settings.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Promising Agent for Triple-Negative Breast Cancer Cell Line Studies

Application Notes and Protocols for Researchers

Eupalinolide O, a natural compound, has demonstrated significant potential in the targeted treatment of triple-negative breast cancer (TNBC), an aggressive subtype with limited therapeutic options.[1] This document provides detailed application notes and experimental protocols based on studies of this compound's effects on TNBC cell lines, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound has been shown to inhibit the viability and proliferation of human triple-negative breast cancer cells.[1] Its primary mechanism of action involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] Studies indicate that this compound treatment leads to a decrease in mitochondrial membrane potential, an increase in caspase-3 activity, and elevated ROS content in TNBC cells.[1]

Data Presentation

Cell Viability Inhibition by this compound

The cytotoxic effects of this compound on TNBC cell lines (MDA-MB-231 and MDA-MB-453) were assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent reduction in cell viability.

| Cell Line | Timepoint | IC50 (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 |

Table 1: IC50 values of this compound on TNBC cell lines.

Inhibition of Colony Formation

This compound significantly suppresses the colony-forming ability of TNBC cells in a concentration-dependent manner, as determined by the clonogenic assay.

| Cell Line | This compound (µM) | Colony Number (Mean ± SD) |

| MDA-MB-231 | 0 (Control) | Not specified |

| 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 0 (Control) | Not specified |

| 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13 | |

| 20 | 53.00 ± 4.36 |

Table 2: Effect of this compound on colony formation of TNBC cells.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in TNBC cells is depicted below. This compound treatment increases intracellular ROS levels, which in turn inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway, ultimately leading to apoptosis.

This compound induced apoptosis signaling pathway in TNBC cells.

Experimental Workflow

A typical workflow for investigating the effects of this compound on TNBC cell lines is outlined below. This workflow encompasses initial cytotoxicity screening followed by more detailed mechanistic studies.

Workflow for studying this compound in TNBC cell lines.

Experimental Protocols

Cell Culture

Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, and the normal breast epithelial cell line MCF-10A can be obtained from ATCC.

-

MDA-MB-231 and MDA-MB-453 cells: Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

MCF-10A cells: Culture in DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells (2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies.

-

Seed 500 cells per well in 6-well plates.

-

The following day, treat the cells with different concentrations of this compound (e.g., 0-20 µM).

-

Replace the medium with fresh medium containing the respective treatments every 3 days.

-

After 14 days of incubation, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Count the number of colonies containing more than 50 cells.

Apoptosis Detection (Flow Cytometry with Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Seed cells in 6-well plates and treat with this compound (e.g., 5 and 10 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (MMP) Detection (JC-1 Assay)

This assay uses the JC-1 dye to detect changes in mitochondrial membrane potential, a hallmark of apoptosis.

-

Treat cells with this compound as described for the apoptosis assay.

-

After treatment, incubate the cells with JC-1 staining solution (at a final concentration of 2 µM) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the fluorescence by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Measurement of Intracellular Caspase-3 Activity

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Treat cells with this compound.

-

Lyse the cells and collect the supernatant.

-

Use a commercially available caspase-3 activity assay kit according to the manufacturer's instructions.

-

The assay is typically based on the cleavage of a specific substrate by active caspase-3, which releases a fluorescent or colorimetric molecule.

-

Measure the signal using a fluorometer or spectrophotometer.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures the intracellular levels of ROS.

-

Treat cells with this compound.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) working solution (typically 10 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathway.

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Akt, p-Akt, p38, p-p38, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eupalinolide O in Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2][3]. While research has predominantly focused on its anti-cancer properties, the family of sesquiterpene lactones is well-documented for its potent anti-inflammatory activities[4][5]. Compounds structurally related to this compound, such as Eupalinolide B, have demonstrated significant anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators. This document provides detailed application notes and protocols for investigating the anti-inflammatory potential of this compound, based on established assays and the known mechanisms of related compounds.

Data Presentation: Anti-inflammatory Activity of Related Eupalinolides

While specific quantitative data for this compound's anti-inflammatory activity is not yet extensively available in the public domain, the following table summarizes the known effects of other sesquiterpenoids isolated from Eupatorium lindleyanum. This data provides a strong rationale for investigating this compound for similar properties.

| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Reference |

| Eupalinolide A, B, L, M | - | - | Suppressed the secretion of TNF-α and IL-6 from inflammatory cells. | |

| Eupalinolide B | Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) & Adjuvant-Induced Arthritis (AIA) rats | - | Reduced serum levels of TNF-α and IL-1β in AIA rats. | |

| Flavonoids from E. lindleyanum | Murine model | Lipopolysaccharide (LPS) | Decreased levels of TNF-α, IL-6, and IL-1β. |

Experimental Protocols

The following protocols describe standard in vitro assays to characterize the anti-inflammatory effects of this compound. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells with media alone) and an LPS-only group should be included.

-

Nitrite (B80452) Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO production. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only group.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines.

Materials:

-

This compound

-

RAW 264.7 cells and culture reagents

-

LPS

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Treatment and Stimulation:

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.

-

ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition by this compound.

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

Objective: To determine if this compound inhibits the protein expression of the pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

-

This compound

-

RAW 264.7 cells and culture reagents

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described in the previous protocols.

-

Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-